Sparsiflorine
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Overview
Description
Sparsiflorine is a natural product found in Monodora junodii, Croton bonplandianus, and Monodora tenuifolia with data available.
Scientific Research Applications
Bioactive Constituents and Enzyme Inhibition
Sparsiflorine, identified from Croton sparsiflorus, exhibits significant enzyme inhibition activity. It has shown remarkable inhibition effects in xanthine oxidase and acetylcholine esterase assays, indicating potential uses in treating diseases like rheumatism, gout, and possibly neurodegenerative diseases due to its potent radical scavenging properties (Shahwar et al., 2015).
Biosynthesis
The biosynthesis of this compound in Croton sparsiflorus has been studied, showing that tyrosine and coclaurine are precursors of this alkaloid. Understanding its biosynthetic pathways can aid in the exploration of its pharmacological potential and the development of synthetic methods for its production (Bhakuni et al., 1974).
Haemostatic Effects
Research into the latex of Croton sparsiflorus, which contains this compound, has demonstrated its role in homeostasis, especially in blood clotting. This suggests a potential application of this compound in developing treatments for bleeding disorders (Kamaraj et al., 2018).
Anti-Inflammatory and Anti-Pyretic Activity
This compound, as a component of Croton sparsiflorus, has been evaluated for its anti-inflammatory and anti-pyretic effects. Such properties make it a candidate for developing treatments for conditions involving inflammation and fever (Kumar et al., 2010).
Alkaloid Composition and Hypotensive Properties
This compound is among several alkaloids isolated from Croton sparsiflorus, with research indicating its potential as a hypotensive agent. This highlights its potential therapeutic application in managing blood pressure (Bhakuni et al., 1970).
Properties
CAS No. |
2128-61-2 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(6aS)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |
InChI |
InChI=1S/C17H17NO3/c1-21-14-7-10-4-5-18-13-6-9-2-3-11(19)8-12(9)16(15(10)13)17(14)20/h2-3,7-8,13,18-20H,4-6H2,1H3/t13-/m0/s1 |
InChI Key |
LTCVKUADFIKXMF-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=C2C=C(C=C4)O)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O |
Synonyms |
sparsiflorine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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